2-chloro-N-(2-cyano-4,5-diethoxyphenyl)-5-nitrobenzamide
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Overview
Description
2-chloro-N-(2-cyano-4,5-diethoxyphenyl)-5-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a cyano group, and a nitrobenzamide moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-cyano-4,5-diethoxyphenyl)-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable benzene derivative followed by the introduction of the cyano and chloro groups through substitution reactions. The final step often involves the formation of the benzamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-cyano-4,5-diethoxyphenyl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-cyano-4,5-diethoxyphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-cyano-4,5-dimethoxyphenyl)-5-nitrobenzamide
- 2-chloro-N-(2-cyano-4,5-diethoxyphenyl)-3-nitrobenzamide
Uniqueness
2-chloro-N-(2-cyano-4,5-diethoxyphenyl)-5-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H16ClN3O5 |
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Molecular Weight |
389.8 g/mol |
IUPAC Name |
2-chloro-N-(2-cyano-4,5-diethoxyphenyl)-5-nitrobenzamide |
InChI |
InChI=1S/C18H16ClN3O5/c1-3-26-16-7-11(10-20)15(9-17(16)27-4-2)21-18(23)13-8-12(22(24)25)5-6-14(13)19/h5-9H,3-4H2,1-2H3,(H,21,23) |
InChI Key |
SQZYOCPFEQSRGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OCC |
Origin of Product |
United States |
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